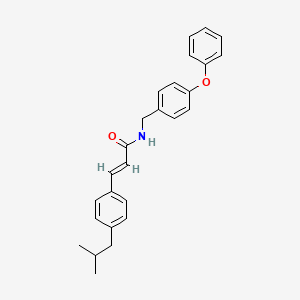
3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide” is a chemical compound with the molecular formula C26H27NO2 . Its average mass is 385.498 Da and its monoisotopic mass is 385.204193 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 26 carbon atoms, 27 hydrogen atoms, and 2 oxygen atoms .Applications De Recherche Scientifique
Polymerization and Material Science
Polymerizable Phenolphthalein Derivatives : Research by Fleischmann, C. et al. (2012) explored the synthesis of polymerizable phenolphthalein derivatives, which included compounds similar to 3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide. These derivatives were utilized to create color switchable materials through copolymerization, leading to the development of pH-sensitive polymers and hydrogels (Fleischmann, C. et al., 2012).
Polymer Formation and Stability : Another study by Fleischmann, C. and Ritter, H. (2013) delved into the copolymerization of N-(isopropyl)acrylamide and similar compounds. They demonstrated the synthesis of pH-sensitive polymers and their potential for forming stable, color-changing materials under different conditions, which has implications in supramolecular polymer chemistry (Fleischmann, C. & Ritter, H., 2013).
UV Cross-Linkable Polymers : Suresh, J. et al. (2016) synthesized novel compounds related to 3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide for the creation of UV cross-linkable polymers. These studies highlight the potential for developing materials with enhanced photocrosslinking properties and thermal stability (Suresh, J. et al., 2016).
Chemical and Environmental Applications
Chelating Resins and Selective Adsorption : Research by Fujii, Y. et al. (1992) involved the synthesis of a chelating resin using acrylamide derivatives for the selective adsorption of palladium and copper, demonstrating the utility of such compounds in environmental and chemical applications (Fujii, Y. et al., 1992).
Corrosion Inhibition in Metal Surfaces : A study conducted by Abu-Rayyan, A. et al. (2022) focused on acrylamide derivatives as corrosion inhibitors for copper in acidic environments. This illustrates the potential application of 3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide-related compounds in protecting metal surfaces (Abu-Rayyan, A. et al., 2022).
Enhanced Oil Recovery Applications : Huang, C. T. et al. (2019) explored the homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a compound with structural similarities, highlighting its potential use in enhanced oil recovery due to its hydrophobic properties (Huang, C. T. et al., 2019).
Propriétés
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-N-[(4-phenoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-20(2)18-22-10-8-21(9-11-22)14-17-26(28)27-19-23-12-15-25(16-13-23)29-24-6-4-3-5-7-24/h3-17,20H,18-19H2,1-2H3,(H,27,28)/b17-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXIQQYTTYOTQX-SAPNQHFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412628.png)


![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)
![N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2412633.png)
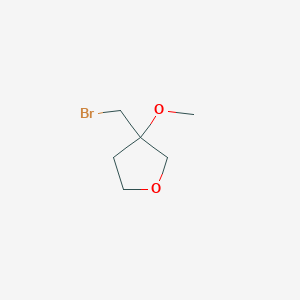
![methyl 2-({[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2412637.png)
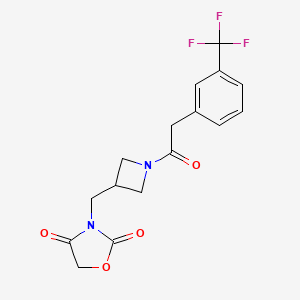
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)
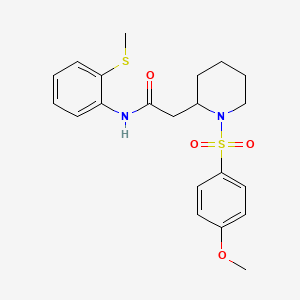
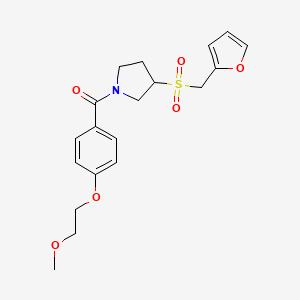
![(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2412645.png)

